Oxyresveratrol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’oxyresveratrol peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de Perkin, où l’acide 3,5-diméthoxyphénylacétique réagit avec le 2,5-diméthoxyphénylaldéhyde pour produire l’acide 2,3-diarylcrylique . Cet intermédiaire est ensuite soumis à une déméthylation pour produire l’this compound.

Méthodes de production industrielle : La production industrielle d’this compound implique généralement l’extraction à partir de sources végétales. Le processus d’extraction utilise souvent des solvants tels que le méthanol, l’éthanol ou l’acétone pour isoler le composé à partir de matières végétales . Des avancées récentes ont introduit des solvants plus écologiques et des solvants eutectiques profonds pour améliorer l’efficacité de l’extraction et réduire l’impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions : L’oxyresveratrol subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Réactifs et conditions communs :

Oxydation : L’this compound peut être oxydé à l’aide de réactifs tels que la solution de Fehling et le réactif de Tollens.

Réduction : Il peut être réduit dans des conditions douces à l’aide de catalyseurs d’hydrogénation.

Substitution : Des réactions de substitution aromatique électrophile peuvent être réalisées sur l’this compound pour introduire différents groupes fonctionnels.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et méthoxylés de l’this compound, qui présentent des activités biologiques accrues .

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Cancer Therapy

1.1 Mechanisms of Action

Oxyresveratrol has shown promising results in enhancing the efficacy of conventional chemotherapy agents. For instance, research indicates that OXY can enhance the anti-cancer effects of cisplatin in ovarian cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway and reducing the expression of anti-apoptotic proteins such as Mcl-1 and Bcl-xL . In another study, OXY was found to modulate gene expression in breast cancer cell lines (MCF-7), leading to apoptosis and cell cycle arrest .

1.2 Case Studies

- Breast Cancer : A study demonstrated that OXY treatment resulted in significant changes in gene expression related to apoptosis in MCF-7 cells, indicating its potential as a chemotherapy adjunct .

- Ovarian Cancer : OXY increased the sensitivity of ovarian cancer cells to cisplatin, suggesting its role in combination therapies for improved outcomes .

Neuroprotection

2.1 Cognitive Enhancement

this compound has been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease. A study involving this compound-β-cyclodextrin showed improvements in cognitive deficits and modulation of histone deacetylase activity in experimental models of Alzheimer's . This suggests potential applications in treating neurodegenerative diseases.

2.2 Mechanistic Insights

The compound's protective effects may be attributed to its ability to inhibit oxidative stress and inflammation, which are crucial factors in neurodegeneration .

Dermatological Applications

3.1 Skin Brightening

this compound is recognized for its potent tyrosinase inhibitory activity, making it a valuable ingredient in skin care formulations aimed at reducing hyperpigmentation. Studies have shown that OXY can significantly inhibit melanin production by blocking tyrosinase activity more effectively than traditional agents .

3.2 Formulation Development

Recent advancements include the development of nanostructured lipid carriers (NLCs) encapsulating this compound and its derivatives to enhance stability and skin penetration, thereby improving its efficacy as a topical agent against hyperpigmentation .

Metabolic Health

4.1 Anti-Obesity Effects

Research suggests that this compound may play a role in regulating blood sugar levels and exhibiting anti-obesity effects by modulating metabolic pathways associated with fat accumulation and glucose metabolism .

4.2 Hepatoprotection

OXY has demonstrated protective effects on liver health, making it a candidate for treating liver diseases. Its mechanisms include antioxidant properties that help mitigate liver damage caused by toxins or metabolic disorders .

Antibacterial and Anti-inflammatory Properties

This compound exhibits antibacterial activity against various pathogens and shows promise as an anti-inflammatory agent. This makes it relevant not only for therapeutic applications but also for developing natural preservatives in food and cosmetic industries .

Summary Table of Applications

| Application Area | Mechanism/Effect | Evidence/Case Studies |

|---|---|---|

| Cancer Therapy | Enhances chemotherapy efficacy | Breast cancer (MCF-7), ovarian cancer (cisplatin) |

| Neuroprotection | Reduces oxidative stress | Alzheimer's model studies |

| Dermatological Uses | Inhibits tyrosinase; reduces hyperpigmentation | Formulations using NLCs |

| Metabolic Health | Regulates blood sugar; anti-obesity effects | Studies on metabolic pathways |

| Antibacterial | Inhibits bacterial growth | Various pathogens |

| Anti-inflammatory | Reduces inflammation | Mechanistic studies |

Mécanisme D'action

L’oxyresveratrol exerce ses effets par le biais de multiples cibles et voies moléculaires :

Activité antioxydante : Il élimine les radicaux libres et augmente la régulation des enzymes antioxydantes, protégeant les cellules du stress oxydatif.

Activité anti-inflammatoire : L’this compound inhibe l’expression de la synthase d’oxyde nitrique inductible (iNOS) et de la cyclooxygénase-2 (COX-2), réduisant l’inflammation.

Activité neuroprotectrice : Il module les voies de signalisation telles que la kinase de protéine activée en aval de la mitose (MAPK) et le facteur nucléaire kappa B (NF-κB), offrant une neuroprotection.

Comparaison Avec Des Composés Similaires

L’oxyresveratrol est structurellement similaire à d’autres stilbènes tels que le resvératrol et le piceatannol. Il possède des propriétés uniques qui le distinguent de ces composés :

Composés similaires :

- Resvératrol

- Piceatannol

- Ptérostilbène

Activité Biologique

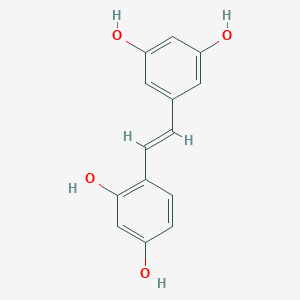

Oxyresveratrol (trans-2,3′,4,5′-tetrahydroxystilbene) is a natural stilbenoid predominantly found in the mulberry plant and has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, emphasizing its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Sources

This compound is a polyphenolic compound with a simple chemical structure that allows for easy extraction from plant materials. It is primarily sourced from:

- Morus alba (white mulberry)

- Artocarpus heterophyllus (jackfruit)

- Scirpus maritimus (bulrush)

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial in mitigating oxidative stress. It has been shown to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that this compound effectively reduced malondialdehyde (MDA) levels in animal models, indicating its role in reducing oxidative damage .

2. Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity through various mechanisms:

- Inhibition of COX-2 : this compound has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value of 14.50 µM, contributing to its anti-inflammatory effects .

- Reduction of Nitric Oxide Synthase : It decreases the expression of inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory profile .

3. Neuroprotective Properties

Recent studies have highlighted this compound's neuroprotective effects, particularly in models of Alzheimer's disease (AD):

- Cognitive Improvement : In vivo studies showed that this compound improved memory deficits in AD models by reversing cognitive-behavioral impairments and reducing levels of acetylcholinesterase activity .

- Histone Deacetylase Inhibition : this compound was found to target histone deacetylase-2 (HDAC2), which plays a role in neuroinflammation and cognitive function .

4. Anticancer Potential

This compound has shown promise in cancer research:

- Cytotoxic Effects : It exhibits cytotoxicity against various cancer cell lines. In particular, this compound enhanced the effects of doxorubicin in lung cancer cells by upregulating p53 expression, a critical regulator of apoptosis .

- Inhibition of Metastasis : Studies indicate that this compound can inhibit metastasis in lung carcinoma cells through modulation of gene expression related to survival and metastasis .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Case Studies

- Cognitive Impairment in AD Models : A study involving STZ-induced AD rats showed that treatment with this compound significantly reduced cognitive deficits and oxidative stress markers compared to controls. The results indicated a comparable effect to donepezil, a standard drug for AD treatment .

- Cancer Cell Line Studies : Research on lung carcinoma cell lines demonstrated that this compound not only exhibited cytotoxic effects but also potentiated the action of doxorubicin, suggesting its potential use as an adjunct therapy in cancer treatment .

Propriétés

IUPAC Name |

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHAOJSHSJQANO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030442 | |

| Record name | Oxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29700-22-9, 4721-07-7 | |

| Record name | Oxyresveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29700-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Puag-haad | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyresveratrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYRESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V071CP5CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.